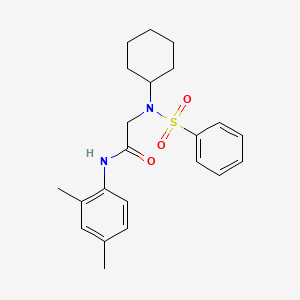
N~2~-cyclohexyl-N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-cyclohexyl-N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CDPPB, is a compound that has been studied for its potential therapeutic applications in various fields.
Mechanism of Action
N~2~-cyclohexyl-N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to a site on the receptor distinct from the glutamate binding site, N~2~-cyclohexyl-N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide enhances the receptor's response to glutamate. This results in increased signaling through the mGluR5 pathway, which has been implicated in various physiological processes such as synaptic plasticity, learning and memory, and pain perception.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to enhance synaptic plasticity and improve learning and memory in animal models. It has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, N~2~-cyclohexyl-N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of N~2~-cyclohexyl-N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is that it has a high potency and selectivity for the mGluR5 receptor. This allows for precise modulation of the receptor's activity without affecting other receptors or signaling pathways. However, one limitation of N~2~-cyclohexyl-N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for N~2~-cyclohexyl-N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide research. One direction is to further investigate its potential therapeutic applications in neurology, psychiatry, and oncology. Another direction is to develop more potent and selective mGluR5 positive allosteric modulators based on the structure of N~2~-cyclohexyl-N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. Additionally, it would be interesting to study the effects of N~2~-cyclohexyl-N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide on other physiological processes that are mediated by the mGluR5 pathway.
Scientific Research Applications
N~2~-cyclohexyl-N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, N~2~-cyclohexyl-N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to enhance synaptic plasticity and improve learning and memory in animal models. In psychiatry, N~2~-cyclohexyl-N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use in the treatment of anxiety and depression. In oncology, N~2~-cyclohexyl-N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17-13-14-21(18(2)15-17)23-22(25)16-24(19-9-5-3-6-10-19)28(26,27)20-11-7-4-8-12-20/h4,7-8,11-15,19H,3,5-6,9-10,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTMHBAURJAQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acrylamide](/img/structure/B3483820.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3483849.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3483869.png)
![4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3483875.png)
![N~2~-benzyl-N~1~-(2-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3483877.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-cyclohexylglycinamide](/img/structure/B3483883.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B3483895.png)

![4-{[N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzamide](/img/structure/B3483919.png)
![4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3483929.png)
![N~1~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3483936.png)
![9-{3-bromo-4-[(3-fluorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3483938.png)